Cas no 1031625-29-2 (2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1031625-29-2x500.png)
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 2-[[(3-Chlorophenyl)methyl]thio]-3,5-dihydro-7-phenyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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- インチ: 1S/C19H14ClN3OS/c20-14-8-4-5-12(9-14)11-25-19-22-16-15(13-6-2-1-3-7-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
- InChIKey: PEGJIGRPIMYAHL-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=CC(Cl)=C2)NC(=O)C2NC=C(C3=CC=CC=C3)C=2N=1
計算された属性
- 精确分子量: 367.055
- 同位素质量: 367.055
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 523
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.6A^2
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 610.7±65.0 °C(Predicted)
- 酸度系数(pKa): 14.26±0.20(Predicted)
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-1084-5μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-2mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-25mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-2μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-3mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-40mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3398-1084-4mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-10μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-30mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3398-1084-20μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one |
1031625-29-2 | 20μmol |
$79.0 | 2023-09-11 |
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-oneに関する追加情報
2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one: A Comprehensive Overview
The compound with CAS No. 1031625-29-2, known as 2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidinones, which are known for their potential biological activities and structural versatility. The molecule's unique architecture, featuring a pyrrolo[3,2-d]pyrimidine core with substituents at positions 2 and 7, makes it a promising candidate for drug discovery and development.
Recent studies have highlighted the antioxidant properties of this compound, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression. Researchers have also explored its anti-inflammatory effects, which could be harnessed in the treatment of chronic inflammatory conditions such as arthritis and cardiovascular diseases.
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyrrolopyrimidine core through cyclization reactions and the subsequent introduction of substituents at specific positions to optimize biological activity. The use of microwave-assisted synthesis has been reported to significantly enhance reaction efficiency and yield.
In terms of pharmacokinetics, this compound exhibits favorable bioavailability and metabolism profiles, which are critical factors for its potential use as an orally administered drug. Preclinical studies have demonstrated that it is well-absorbed in the gastrointestinal tract and has a moderate half-life, suggesting that it could be administered at intervals suitable for patient compliance.
The therapeutic potential of this compound is further underscored by its ability to modulate key cellular pathways involved in cancer progression. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases and inducing apoptosis. This makes it a compelling candidate for anticancer drug development.
Moreover, the compound's sulfanyl group at position 2 plays a crucial role in its pharmacological activity. This group not only enhances the molecule's stability but also contributes to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. The presence of the chlorophenyl substituent further augments its selectivity and potency.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various therapeutic targets, including protein kinases and receptors. Such computational approaches are instrumental in guiding further optimization of the molecule's structure to enhance its efficacy and reduce potential side effects.
In conclusion, 2-{[(3-chlorophenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. Ongoing research continues to explore its potential applications across various therapeutic areas, ensuring that this compound remains at the forefront of scientific innovation.
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